molecular formula C21H28N2O2 B2500341 N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide CAS No. 953196-59-3

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide

Cat. No. B2500341
CAS RN: 953196-59-3
M. Wt: 340.467
InChI Key: DATMUVCWHBHMOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide and dimethylformamide . Another study focused on the synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide, which are promising agents for metastatic melanoma detection, by labeling them with carbon-14 and carbon-13 . Additionally, the synthesis of a potential PET radiotracer for the glycine transporter GlyT-2 was performed using a one-pot, two-step method, resulting in a novel analog with high radiochemical purity .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray analysis was used to determine and confirm the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . Molecular simulation studies were also conducted on a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, revealing that the best potent ligand retains conserved hydrophobic interactions with residues of the catalytic triad and anionic sites, which is important for acetylcholinesterase-inhibiting activity .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can lead to the formation of various products. The metabolism of N,N-dimethylbenzamides by rat liver microsomes, for example, results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . The differentiation of NBOMe isomers, a class of novel psychoactive substances, was achieved using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. The study on the microsomal demethylation of N,N-dimethylbenzamides showed no correlation of Vmax or Vmax/Km with the substituent in the aromatic ring, suggesting that the reaction mechanism involves direct hydrogen atom abstraction to form a carbon-centered radical . The synthesis and characterization of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives included the evaluation of their anti-tuberculosis activity, with some derivatives exhibiting exceptional activity against the H37RV strain .

Scientific Research Applications

Design and Synthesis of Novel Compounds

A novel class of N-acylhydrazone (NAH) derivatives, designed from trichostatin A, includes compounds with a structural similarity to "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide". These compounds act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. Their synthesis has revealed a more potent inhibition of HDAC6/8, demonstrating the potential for future molecular therapies for cancer due to their effects on cell migration and apoptosis induction through caspase 3/7 activation (Rodrigues et al., 2016).

Molecular Interactions and Structural Analysis

The investigation into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide", by Karabulut et al. (2014), involved acylation reactions and was characterized by various spectroscopic methods. The study emphasized the importance of intermolecular interactions, particularly dimerization and crystal packing, on molecular geometry, indicating the relevance of such analyses for understanding the structural and functional aspects of similar compounds (Karabulut et al., 2014).

Electrocatalytic Applications

A high-sensitive biosensor based on a novel modified electrode, incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite, demonstrates the electrocatalytic determination of substances, showcasing the utility of derivatives of "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide" in biosensing and analytical applications. The modified electrode exhibited potent electron mediating behavior, highlighting its potential for sensitive and selective detection in biochemical assays (Karimi-Maleh et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, potentially leading to changes in cellular function and overall organism health.

Pharmacokinetics

Similar compounds are known to be water-soluble , which can impact their bioavailability and distribution within the body. The presence of a methylamino group (-N(CH3)2) provides pH responsiveness and hydrophilicity to the resulting polymers , which can also influence the compound’s pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, potentially leading to changes in cellular function and overall organism health .

Action Environment

The action, efficacy, and stability of N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide can be influenced by various environmental factors. For instance, the solvent used can impact the aggregation behavior of similar compounds . Additionally, the pH of the environment can influence the compound’s reactivity and stability due to the presence of a methylamino group .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16(2)25-20-13-9-18(10-14-20)21(24)22-15-5-6-17-7-11-19(12-8-17)23(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMUVCWHBHMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide

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